TBC3711 - 349453-49-2

TBC3711

Catalog Number: EVT-283528
CAS Number: 349453-49-2
Molecular Formula: C20H21N3O5S2
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TBC3711 is a next-generation endothelin antagonist that is being studied through oral and intravenous formulations by Encysive Pharmaceuticals.
Source and Classification

TBC3711 is classified as an endothelin receptor antagonist, specifically targeting the endothelin-A subtype. It has been synthesized and characterized in several studies, highlighting its pharmacological properties and therapeutic potential in cardiovascular diseases. The compound has been evaluated in both animal models and clinical settings, showcasing its ability to improve outcomes in pulmonary hypertension.

Molecular Structure Analysis

The molecular structure of TBC3711 can be characterized by its specific functional groups and spatial arrangement. Key features include:

  • Chemical Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 357.42 g/mol
  • Structural Components: The compound contains a thieno[2,3-b]thiophene core, aromatic rings, and functional groups that contribute to its receptor-binding affinity.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate the precise three-dimensional conformation of TBC3711.

The selectivity for the endothelin-A receptor is attributed to specific interactions between the compound's functional groups and the receptor's binding site, enhancing its therapeutic efficacy against pulmonary hypertension .

Chemical Reactions Analysis

TBC3711 participates in various chemical reactions that are critical for its pharmacological activity:

  • Binding Reactions: The primary reaction involves binding to the endothelin-A receptor, inhibiting downstream signaling pathways that contribute to vasoconstriction and vascular remodeling.
  • Metabolism: In vivo studies suggest that TBC3711 undergoes metabolic processes involving cytochrome P450 enzymes, which may influence its pharmacokinetics and bioavailability.
  • In Vitro Studies: Experiments have shown that TBC3711 can alter hemodynamic parameters in isolated tissues, indicating its role in modulating vascular tone through competitive inhibition at the receptor level .
Mechanism of Action

The mechanism of action of TBC3711 is centered around its role as an endothelin-A receptor antagonist:

  • Receptor Binding: By selectively binding to the endothelin-A receptor, TBC3711 blocks the effects of endogenous endothelin-1, a potent vasoconstrictor.
  • Physiological Effects: This blockade leads to vasodilation, reduced pulmonary artery pressure, and improved cardiac output. Studies have shown significant improvements in right ventricular function and pulmonary vascular resistance following treatment with TBC3711 in animal models .
  • Impact on Remodeling: Chronic administration has been associated with reduced right ventricular hypertrophy and improved structural changes within the pulmonary vasculature .
Physical and Chemical Properties Analysis

TBC3711 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Characteristics: Characterization techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions.

These properties are critical for understanding how TBC3711 behaves in biological systems and its potential formulation for therapeutic use.

Applications

TBC3711 has promising applications primarily within the field of cardiovascular medicine:

  • Pulmonary Hypertension Treatment: Its primary application is as a treatment for pulmonary arterial hypertension, where it helps alleviate symptoms associated with elevated pulmonary artery pressure.
  • Research Tool: Beyond therapeutic use, TBC3711 serves as a valuable research tool for studying endothelin signaling pathways and their implications in cardiovascular diseases.
  • Potential Combination Therapy: There is ongoing research into combining TBC3711 with other agents to enhance therapeutic outcomes in patients with complex cardiovascular conditions.
Introduction to TBC3711 in Pulmonary Hypertension Research

Rationale for Targeting Endothelin Signaling in Pulmonary Vascular Pathophysiology

The endothelin system comprises three isoforms (ET-1, ET-2, ET-3), with ET-1 being the predominant vasoactive peptide in the pulmonary vasculature. ET-1 biosynthesis begins with the transcription of the preproendothelin-1 gene, followed by proteolytic processing to big endothelin-1, which is subsequently cleaved by endothelin-converting enzyme (ECE-1/ECE-2) to yield mature ET-1 [10]. This 21-amino-acid peptide exerts its biological effects through two G protein-coupled receptor subtypes:

  • ETA receptors: Predominantly located on pulmonary artery smooth muscle cells (PASMCs), cardiomyocytes, and fibroblasts. ETA activation triggers vasoconstriction, inflammatory responses, and mitogenic effects through intracellular calcium mobilization, RhoA/ROCK pathway activation, and transcription factor phosphorylation [9] [2].
  • ETB receptors: Primarily expressed on vascular endothelial cells (though also present on PASMCs). Endothelial ETB activation stimulates nitric oxide (NO) and prostacyclin release, promotes ET-1 clearance from circulation, and facilitates natriuresis in renal tubules [2] [9].

In PH pathogenesis, a pathological imbalance develops: ETA receptors are upregulated on proliferating PASMCs, while endothelial ETB function becomes impaired, diminishing its vasodilatory and clearance capacities. Hypoxia, a key PH trigger, amplifies this imbalance by stimulating ET-1 synthesis via hypoxia-inducible factor-1α (HIF-1α) and by inducing ETB receptor dysfunction [9] [3]. This creates a self-perpetuating cycle where elevated ET-1 levels (demonstrated in PH patients) drive sustained vasoconstriction and vascular remodeling through ETA-mediated pathways. Selective ETA antagonism represents a rational therapeutic strategy to block these deleterious effects while preserving beneficial ETB functions, including endogenous ET-1 clearance [1] [2].

Table 2: Endothelin Receptor Distribution and Functions in Pulmonary Vasculature

ReceptorCellular LocalizationSignaling PathwaysPhysiological EffectsPathological Role in PH
ETAPASMCs, Cardiomyocytes, FibroblastsGq/11 → PLC-β → IP3/DAG; RhoA/ROCKVasoconstriction, Cell proliferation, HypertrophyMediates sustained vasoconstriction, Vascular remodeling, Right ventricular fibrosis
ETB (Endothelial)Endothelial cellsGi/o → PI3K/Akt → eNOS; Gq/11 → PLC-β → IP3NO-mediated vasodilation, ET-1 clearance, AntiproliferativeImpaired function reduces vasodilation and ET-1 clearance
ETB (Smooth Muscle)PASMCsGq/11 → PLC-β → IP3/DAGVasoconstriction, ProliferationContributes to vasoconstriction when endothelial function declines

Historical Development of Selective Endothelin-A Receptor Antagonists

The therapeutic targeting of the endothelin system began with the discovery of ET-1 in 1988 and progressed through distinct pharmacological eras:

  • Peptide Antagonists (1990s): The cyclic pentapeptide BQ-123 (IC₅₀ = 7.3 nM for ETA) became the first selective ETA antagonist, demonstrating proof-of-concept in attenuating ET-1-induced vasoconstriction. However, its peptidic nature limited oral bioavailability and therapeutic utility [2] [10]. Other peptide antagonists like FR139317 (linear tripeptide) and BQ788 (selective ETB antagonist) helped delineate receptor-specific functions but shared similar pharmacokinetic limitations [2].

  • First-Generation Nonpeptide Antagonists:

  • Bosentan: The first orally active dual ETA/ETB receptor antagonist approved for pulmonary arterial hypertension (2001). While effective, its dual blockade inhibited beneficial ETB-mediated ET-1 clearance and caused transaminase elevation through off-target effects [7].
  • Sitaxentan: A selective ETA antagonist (6,500-fold ETA/ETB selectivity) with efficacy in experimental PH models. However, it demonstrated only preventive effects in monocrotaline-induced PH and was withdrawn due to hepatotoxicity [1] [6].
  • Ambrisentan: A newer selective ETA antagonist (∼4,000-fold selectivity) with reduced hepatotoxicity risk, approved for Group I PH [2].
  • Next-Generation Selective Antagonists: TBC3711 emerged from rational drug design efforts to overcome limitations of earlier agents. With an IC₅₀ of 0.08 nM for ETA and >100,000-fold selectivity over ETB, it exhibits substantially improved receptor specificity compared to sitaxentan (441,000-fold vs. 6,500-fold) [1] [6]. This enhanced selectivity profile minimizes interference with ETB-mediated vasodilation and ET-1 clearance while optimizing ETA blockade efficacy. Medicinal chemistry optimization further conferred high oral bioavailability and favorable pharmacokinetic properties, distinguishing it from peptide predecessors and some early nonpeptide antagonists [6].

TBC3711 as a Next-Generation Therapeutic Candidate: Scope and Significance

TBC3711 represents a significant advancement in endothelin receptor pharmacology with three distinguishing characteristics:

  • Unprecedented Selectivity: Its 441,000-fold ETA/ETB selectivity ratio represents the highest specificity reported among ET receptor antagonists during its development [1] [6].
  • Oral Bioavailability: Unlike peptide antagonists, TBC3711 is administered orally, enabling chronic dosing in progressive conditions like PH [6].
  • Therapeutic Reversibility: Preclinical evidence demonstrates efficacy in reversing established pulmonary hypertension, contrasting with some predecessors showing only preventive effects [1] [3].

Table 3: Comparative Profile of Select Endothelin Receptor Antagonists

AntagonistTypeETA/ETB SelectivityIC₅₀ (ETA)Key Development Status
BQ-123Peptide (cyclic pentapeptide)Selective7.3 nMPreclinical tool compound
BosentanNonpeptideDual antagonist4.7 nM (ETA), 95 nM (ETB)Approved for PAH (2001)
SitaxentanNonpeptide6,500-fold1.4 nMWithdrawn (hepatotoxicity)
AmbrisentanNonpeptide∼4,000-fold0.14 nMApproved for PAH (2007)
TBC3711Nonpeptide441,000-fold0.08 nMInvestigational (preclinical)

The significance of TBC3711 extends beyond its pharmacological profile to its demonstrated efficacy in reversing established cardiopulmonary pathology in preclinical models. While earlier agents like sitaxentan showed prevention of PH development in monocrotaline models, TBC3711 significantly reversed hemodynamic and structural alterations when administered after disease establishment [1]. This therapeutic reversibility positions TBC3711 as a promising candidate for clinical translation, particularly for patients with existing pulmonary vascular remodeling and right ventricular dysfunction.

Properties

CAS Number

349453-49-2

Product Name

TBC3711

IUPAC Name

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide

Molecular Formula

C20H21N3O5S2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25)

InChI Key

IAYNHDZSSDUYHY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C

Solubility

Soluble in DMSO

Synonyms

N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide
TBC 3711
TBC-3711
TBC3711

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.